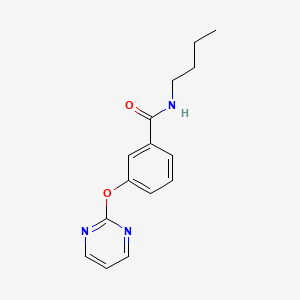![molecular formula C18H20ClN3O3S B5503857 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)
1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- The synthesis of related piperidine derivatives often involves the conjugate addition of amino groups to acetylenic sulfones, followed by intramolecular acylation and tautomerization. This process yields a range of cyclic enamine sulfones and piperidines (Back & Nakajima, 2000).
Molecular Structure Analysis
- The structure of similar compounds has been investigated using techniques like X-ray crystallography. For instance, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol exhibits a chair conformation for the piperidine ring and a tetrahedral geometry around the sulfur atom (Girish et al., 2008).
Chemical Reactions and Properties
- Chemical properties of related compounds are influenced by the nature of substitutions on the benzhydryl ring and sulfonamide ring. This affects their reactivity and interaction with other chemical entities (Vinaya et al., 2009).
Physical Properties Analysis
- The physical properties of such compounds, including solubility and crystallization, can be significantly affected by the presence and position of specific functional groups (Kiani et al., 2013).
Chemical Properties Analysis
- The chemical properties are characterized by their reactivity, particularly in the formation of sulfonamide derivatives. The nature and position of substituents play a crucial role in determining the chemical behavior of these compounds (Yan & Gao, 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by Girish et al. (2008) focused on the synthesis of a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and its structural investigation using X-ray crystallography. This research could provide insights into the structural characteristics of similar compounds, including 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide (Girish et al., 2008).
Anticancer Potential
- Szafrański & Sławiński (2015) synthesized novel sulfonamide compounds with potential anticancer activity. One of these compounds showed significant activity against leukemia, colon cancer, and melanoma. This suggests that 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide might also have potential anticancer applications (Szafrański & Sławiński, 2015).
Alzheimer's Disease Research
- Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide, evaluating them as drug candidates for Alzheimer’s disease. The research indicated potential utility in neurological disorders, which could extend to compounds like 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide (Rehman et al., 2018).
Antimicrobial Applications
- Vinaya et al. (2009) synthesized derivatives of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine and evaluated their antimicrobial activities. This indicates potential antimicrobial applications for similar compounds, including 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide (Vinaya et al., 2009).
Enzyme Inhibition Studies
- A study by Iqbal et al. (2017) on the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their antibacterial potentials. This suggests possible enzyme inhibition properties for similar compounds, such as 1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide (Iqbal et al., 2017).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-13-3-2-4-17(20-13)21-18(23)14-9-11-22(12-10-14)26(24,25)16-7-5-15(19)6-8-16/h2-8,14H,9-12H2,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDMGWZSRAIDMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(6-methylpyridin-2-yl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dimethoxy-6-[2-(4-methylbenzoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5503778.png)
![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5503785.png)
![1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5503800.png)
![3-isopropyl-N-{[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5503809.png)
![ethyl 4-{3-[(3,4-difluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5503815.png)
![methyl 2-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5503822.png)
![N-cyclohexyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5503824.png)
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)
![5-[(4-chlorobenzyl)thio]-3-ethyl-1H-1,2,4-triazole](/img/structure/B5503840.png)


![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)
![N-(5-chloro-2-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5503878.png)